3-Chloro-6-(5-methylfuran-2-yl)pyridazine
Overview
Description
3-Chloro-6-(5-methylfuran-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 3-position and a 5-methylfuran group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(5-methylfuran-2-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent.
Furan Substitution: The 5-methylfuran group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative of 5-methylfuran and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(5-methylfuran-2-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Amino, thio, or alkoxy derivatives of the pyridazine ring.
Oxidation Products: Furanones or other oxygenated derivatives.
Reduction Products: Tetrahydrofuran derivatives.
Scientific Research Applications
3-Chloro-6-(5-methylfuran-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It can be employed as a probe to study biological pathways and molecular interactions.
Agrochemicals: The compound may be used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(5-methylfuran-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The chlorine and furan substituents can influence the compound’s binding affinity and selectivity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(2-furyl)pyridazine: Similar structure but with an unsubstituted furan ring.
3-Chloro-6-(5-bromofuran-2-yl)pyridazine: Similar structure but with a bromine atom on the furan ring.
3-Chloro-6-(5-methylthiophen-2-yl)pyridazine: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
3-Chloro-6-(5-methylfuran-2-yl)pyridazine is unique due to the presence of the 5-methylfuran group, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
3-chloro-6-(5-methylfuran-2-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-4-8(13-6)7-3-5-9(10)12-11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLLRLIRPLSNNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401270761 | |
Record name | 3-Chloro-6-(5-methyl-2-furanyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401270761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105195-02-5 | |
Record name | 3-Chloro-6-(5-methyl-2-furanyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(5-methyl-2-furanyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401270761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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